Compound Description: This compound is a bioactive molecule derived from Psidium guajava (guava) leaf extract. In silico studies suggest it possesses antidiabetic potential, specifically targeting proteins involved in diabetes development, including 11β-HSD1, GFAT, SIRT6, and aldose reductase. Molecular docking analysis indicates it might have superior binding affinity compared to the commonly used antidiabetic drug Metformin. []
Relevance: While structurally distinct from 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, both compounds share the presence of an 1,2,4-oxadiazole ring. This structural motif is noteworthy due to its reported presence in various pharmaceutical compounds and its potential for bioisosterism with amides and esters. []
Compound Description: This compound is described as a new inhibitor of the Hepatitis B virus (HBV). Its synthesis involved alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole. []
Relevance: Similar to 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, this compound contains an 1,2,4-oxadiazole ring. This shared motif, coupled with the compound's demonstrated biological activity, highlights the potential of this heterocyclic system in medicinal chemistry. []
Compound Description: LK00764 is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) identified through screening a library of heterocyclic compounds. It displayed notable efficacy in schizophrenia-related in vivo tests, including MK-801-induced hyperactivity, spontaneous activity in rats, locomotor hyperactivity in dopamine transporter knockout (DAT-KO) rats, and stress-induced hyperthermia. []
Relevance: This compound highlights the potential of heterocyclic compounds containing nitrogen, such as triazoles, for treating psychotic disorders. While 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine features an oxadiazole ring instead of a triazole, both compounds exemplify the diverse biological activities achievable through variations in nitrogen-containing heterocycles. []
Compound Description: This compound, specifically the S-enantiomer (YM-53389), acts as a highly selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor. It was discovered during research focused on developing novel 5-HT4 agonists with variations in the linker group of benzamide derivatives. []
Relevance: Both this compound and 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine incorporate the 1,2,4-oxadiazole ring as part of their structures. This shared feature emphasizes the versatility of this heterocycle in designing compounds with distinct pharmacological profiles, targeting different receptor systems. []
Compound Description: This series of cephalosporin derivatives displayed good antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria. While slightly less active than cefotaxime, these compounds demonstrated promising antibacterial potential. []
Relevance: Similar to 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, these derivatives possess an 1,2,4-oxadiazole ring, showcasing its relevance in designing molecules with potential therapeutic applications, particularly in the field of antibacterial agents. []
Compound Description: FYX-051 is a novel xanthine oxidoreductase inhibitor developed for treating gout and hyperuricemia. Its metabolic profile has been studied in rats, dogs, monkeys, and humans, revealing species-specific differences in metabolite formation. [, , , , ]
Relevance: This compound highlights the therapeutic potential of pyridine rings linked to a 1,2,4-triazole ring. While 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine features an oxadiazole ring instead of a triazole, both compounds showcase the versatility of these heterocyclic systems in medicinal chemistry, especially when combined with pyridine rings, in targeting diverse therapeutic areas such as gout and hyperuricemia. [, , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.